molecular formula C8H18Cl2N2 B1525880 N-cyclopropylpiperidin-4-amine dihydrochloride CAS No. 1217100-00-9

N-cyclopropylpiperidin-4-amine dihydrochloride

Cat. No. B1525880
M. Wt: 213.15 g/mol
InChI Key: HOSIQDVATZYWFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which N-cyclopropylpiperidin-4-amine dihydrochloride is a part of, has been studied . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of N-cyclopropylpiperidin-4-amine dihydrochloride is 213.15 . Its molecular formula is C8H18Cl2N2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-cyclopropylpiperidin-4-amine dihydrochloride are not extensively documented in the available resources .

Scientific Research Applications

Pharmaceutical Testing

N-cyclopropylpiperidin-4-amine dihydrochloride: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for determining the purity, potency, and quality of pharmaceutical products.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential use in drug design and synthesis . It serves as a building block for creating novel therapeutic agents, including receptor ligands, enzyme inhibitors, and anticancer drugs, due to its structural versatility and reactivity.

Biochemistry Research

N-cyclopropylpiperidin-4-amine dihydrochloride: is significant in biochemistry research for studying enzyme-substrate interactions and biochemical pathways . Its amine group can participate in various biochemical reactions, making it a valuable compound for probing biological systems.

Pharmacology

In pharmacology, this chemical is used to investigate the biological effects of new drug candidates . It may be involved in the study of drug-receptor interactions, helping to understand the pharmacodynamics and pharmacokinetics of new therapeutic compounds.

Neuroscience

The compound’s applications in neuroscience could include research into neurotransmitter systems and brain chemistry . As a piperidine derivative, it might be used to synthesize compounds that can cross the blood-brain barrier and potentially act on central nervous system targets.

Chemistry

Within the field of chemistry, N-cyclopropylpiperidin-4-amine dihydrochloride is a valuable synthetic intermediate . It can be used to create a variety of piperidine derivatives through reactions like cyclization, amination, and multicomponent reactions, contributing to the development of new chemical entities.

Toxicology

In toxicological studies, this compound can be used to assess the safety profile of new chemical entities . Its role in toxicology is to help determine the toxic dose thresholds and to understand the mechanism of action of potential toxins.

Materials Science

Lastly, in materials science, the compound’s properties could be harnessed to develop new materials with specific electronic, optical, or mechanical characteristics . Its incorporation into polymers or other materials could lead to advancements in fields like organic electronics and photovoltaics.

properties

IUPAC Name

N-cyclopropylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-7(1)10-8-3-5-9-6-4-8;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSIQDVATZYWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylpiperidin-4-amine dihydrochloride

CAS RN

1217100-00-9
Record name N-cyclopropylpiperidin-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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